molecular formula C12H6F3NO B11873753 1-Cyano-5-(trifluoromethoxy)naphthalene

1-Cyano-5-(trifluoromethoxy)naphthalene

Cat. No.: B11873753
M. Wt: 237.18 g/mol
InChI Key: GROFLCGJQJXTEU-UHFFFAOYSA-N
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Description

1-Cyano-5-(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C12H6F3NO It is a derivative of naphthalene, characterized by the presence of a cyano group (-CN) and a trifluoromethoxy group (-OCF3) attached to the naphthalene ring

Preparation Methods

The synthesis of 1-Cyano-5-(trifluoromethoxy)naphthalene typically involves the introduction of the cyano and trifluoromethoxy groups onto the naphthalene ring. One common method is the trifluoromethoxylation of a cyano-substituted naphthalene derivative. This can be achieved using trifluoromethoxylating reagents under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-Cyano-5-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano or trifluoromethoxy groups can be replaced by other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced products.

    Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyano-5-(trifluoromethoxy)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Cyano-5-(trifluoromethoxy)naphthalene exerts its effects depends on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved are determined by the specific reactions and conditions used.

Comparison with Similar Compounds

1-Cyano-5-(trifluoromethoxy)naphthalene can be compared with other naphthalene derivatives, such as:

The presence of the trifluoromethoxy group in this compound imparts unique electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H6F3NO

Molecular Weight

237.18 g/mol

IUPAC Name

5-(trifluoromethoxy)naphthalene-1-carbonitrile

InChI

InChI=1S/C12H6F3NO/c13-12(14,15)17-11-6-2-4-9-8(7-16)3-1-5-10(9)11/h1-6H

InChI Key

GROFLCGJQJXTEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)OC(F)(F)F)C#N

Origin of Product

United States

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